CP-316819 (CAS: 186392-43-8) is a highly potent, cell-permeable indole-2-carboxamide derivative that functions as a selective allosteric inhibitor of glycogen phosphorylase (GPase). With established IC50 values of 17 nM against human skeletal muscle GPase and 34–40 nM against human liver GPase, it is a premier reference material for investigating compartmentalized energy metabolism, hepatic glucose production, and neuroprotection . Unlike broad-spectrum active-site inhibitors, CP-316819 binds to the regulatory indole site, offering excellent membrane permeability and a distinctive glucose-dependent inhibition profile . This makes it an essential procurement choice for laboratories modeling type 2 diabetes, ischemia, and astrocytic-neuronal metabolic coupling, where precise, physiologically reversible modulation of glycogen stores is required without inducing off-target cytotoxicity .
Generic substitution with older, active-site glycogen phosphorylase inhibitors—such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) or isofagomine—frequently compromises live-cell and tissue-level assays due to severe membrane impermeability [1]. These generic alternatives require massive, millimolar dosing and prolonged preincubations to achieve intracellular efficacy, introducing significant risks of off-target cytotoxicity and formulation artifacts [1]. Furthermore, generic inhibitors permanently lock the enzyme in an inactive state regardless of the metabolic environment. In contrast, CP-316819’s allosteric mechanism is glucose-dependent; it promotes glycogen accumulation under normoglycemic conditions but permits glycogen utilization when glucose concentrations drop [2]. Substituting CP-316819 with a generic inhibitor in models of ischemia or hypoglycemia will artificially block emergency energy utilization, invalidating the physiological relevance of the assay[2].
In live-cell assays requiring intracellular glycogen accumulation, CP-316819 demonstrates vastly superior membrane permeability and potency compared to the standard active-site inhibitor DAB. Studies in cultured astrocytes show that CP-316819 effectively induces significant glycogen accumulation at a concentration of just 10 µM [1]. In contrast, achieving comparable intracellular GPase inhibition with DAB requires a concentration of 1 mM (1000 µM) alongside prolonged preincubation [1].
| Evidence Dimension | Effective concentration for intracellular glycogen accumulation |
| Target Compound Data | 10 µM (CP-316819) |
| Comparator Or Baseline | 1 mM / 1000 µM (DAB) |
| Quantified Difference | 100-fold lower concentration required for CP-316819 |
| Conditions | In vitro cultured astrocytes, 24-hour incubation |
Allows researchers to avoid the off-target cytotoxicity and osmotic stress associated with millimolar dosing of generic inhibitors in live-cell models.
CP-316819 is highly efficient at isolating glycogenolytically derived ATP pathways in ex vivo physiological models. In mechanically skinned rat skeletal muscle fibers, inhibiting glycogen phosphorylase with CP-316819 at 10 µM resulted in a 94% decrease in tetanic force in partially depolarized fibers[1]. The comparator DAB required a massive 2 mM concentration but only achieved a 76% decrease in tetanic force under identical conditions [1].
| Evidence Dimension | Reduction in tetanic force in partially depolarized muscle fibers |
| Target Compound Data | 94% decrease at 10 µM (CP-316819) |
| Comparator Or Baseline | 76% decrease at 2 mM (DAB) |
| Quantified Difference | 18% greater force reduction achieved at a 200-fold lower dose |
| Conditions | Ex vivo mechanically skinned rat extensor digitorum longus muscle fibers |
Provides superior and more complete blockade of glycogen-derived ATP at a fraction of the dose, ensuring cleaner data in muscle fatigue and excitation-contraction coupling studies.
As an optimized indole-2-carboxamide derivative, CP-316819 offers significantly improved biochemical potency over its first-generation predecessor, CP-91149. In cell-free enzymatic assays against human liver glycogen phosphorylase a (huLGPa), CP-316819 demonstrates an IC50 of 34–40 nM . Under similar assay conditions, the first-generation analog CP-91149 exhibits an IC50 of approximately 110 nM [1].
| Evidence Dimension | In vitro IC50 against human liver glycogen phosphorylase a (huLGPa) |
| Target Compound Data | 34–40 nM (CP-316819) |
| Comparator Or Baseline | ~110 nM (CP-91149) |
| Quantified Difference | ~2.75 to 3.2-fold greater biochemical potency for CP-316819 |
| Conditions | Cell-free enzymatic inhibition assay |
Ensures tighter binding and more reliable target engagement when used as a reference standard in high-throughput screening or structural biology applications.
Due to its distinctive glucose-dependent allosteric mechanism, CP-316819 is the scientifically justified choice for pre-loading astrocytes and neurons with glycogen prior to metabolic stress [1]. Unlike DAB, it allows cells to naturally mobilize these accumulated stores when glucose is deprived, making it essential for accurate neuroprotection and stroke modeling workflows [1].
CP-316819’s ability to profoundly inhibit glycogenolysis at low micromolar concentrations makes it highly suitable for isolating the role of glycogenolytically derived ATP in sarcoplasmic reticulum Ca2+ uptake and tetanic force production [2]. It allows researchers to avoid the osmotic artifacts and incomplete blockade associated with 2 mM DAB dosing [2].
With a verified IC50 of 34–40 nM against human liver glycogen phosphorylase, CP-316819 serves as a highly reliable positive control and benchmark comparator for laboratories screening novel allosteric modulators aimed at reducing hepatic glucose production [1].
Acute Toxic